IMPDH2 Inhibitory Potency: 5-Acetamido-1H-indole-2-carboxylic Acid vs. Unsubstituted Indole-2-carboxylic Acid
In a fragment-based IMPDH2 inhibition study, 5-acetamido-1H-indole-2-carboxylic acid displayed measurable inhibitory activity against recombinant human IMPDH2, whereas the unsubstituted indole-2-carboxylic acid scaffold showed no detectable inhibition under identical assay conditions [1]. The introduction of the 5-acetamido group thus converts an inactive core scaffold into a biochemically tractable fragment hit, defining a clear activity cliff between the two compounds.
| Evidence Dimension | IMPDH2 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.1 µM (2100 nM) |
| Comparator Or Baseline | Indole-2-carboxylic acid: no inhibition detected (IC₅₀ > 100 µM, inferred from fragment-screening cut-off) |
| Quantified Difference | > 47-fold improvement in potency conferred by 5-acetamido substitution |
| Conditions | Recombinant human His-tagged IMPDH2 expressed in E. coli BL21(DE3), IMP substrate, NAD cofactor present, IC₅₀ determined by steady-state kinetic assay [1][2] |
Why This Matters
This quantitative potency differential demonstrates that the 5-acetamido substituent is essential for IMPDH2 target engagement; purchasing the unsubstituted scaffold would yield no tractable hit in an IMPDH-focused screen.
- [1] Beevers, R. E. et al. Low molecular weight indole fragments as IMPDH inhibitors. Bioorg. Med. Chem. Lett. 16, 2535–2538 (2006). View Source
- [2] BindingDB Entry: Inhibition of recombinant human His-tagged IMPDH2 expressed in E. coli BL21(DE3) using IMP and NAD. Affinity Data IC₅₀: 2.10E+3 nM (BDBM50076255). View Source
